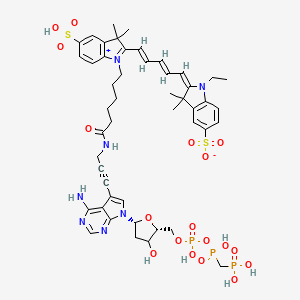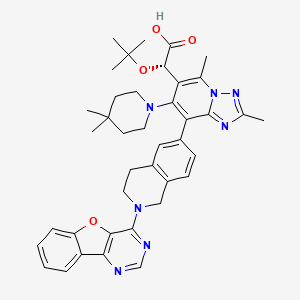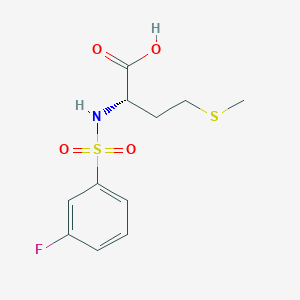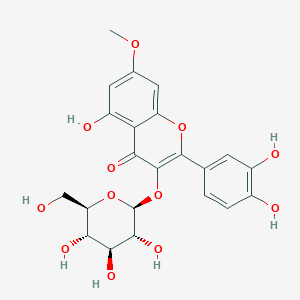![molecular formula C15H20ClN5O3 B12392861 (2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity and stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination to introduce the 2-chloro and 6-(cyclopentylamino) groups.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative under acidic or basic conditions to form the nucleoside.
Deprotection: The final step involves deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the chlorine atom can result in various substituted purine derivatives.
科学研究应用
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties. It may inhibit viral replication or induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of (2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit viral replication or induce cell death in cancer cells. The compound may target specific enzymes, such as polymerases or kinases, and disrupt their normal function.
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the cyclopentylamino group and the specific stereochemistry of the sugar moiety contribute to its distinct properties and potential therapeutic applications.
属性
分子式 |
C15H20ClN5O3 |
|---|---|
分子量 |
353.80 g/mol |
IUPAC 名称 |
(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H20ClN5O3/c16-15-19-13(18-8-3-1-2-4-8)12-14(20-15)21(7-17-12)11-5-9(23)10(6-22)24-11/h7-11,22-23H,1-6H2,(H,18,19,20)/t9?,10-,11-/m1/s1 |
InChI 键 |
POVXZSUIRZLFEN-FHZGLPGMSA-N |
手性 SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4CC([C@H](O4)CO)O |
规范 SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


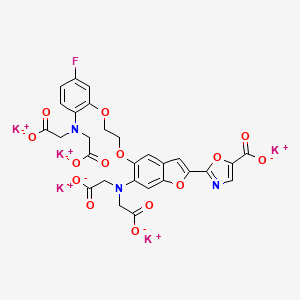
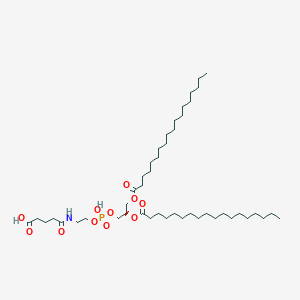
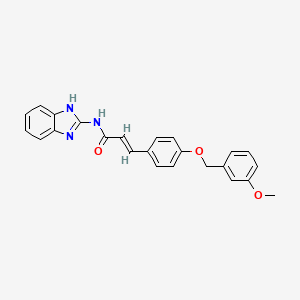
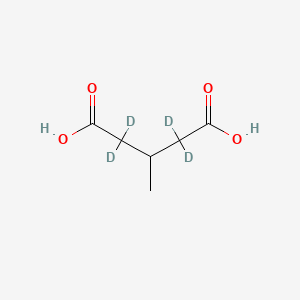
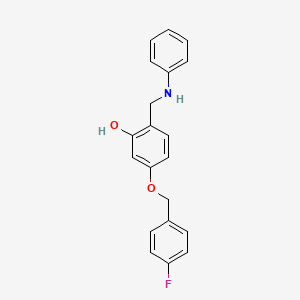
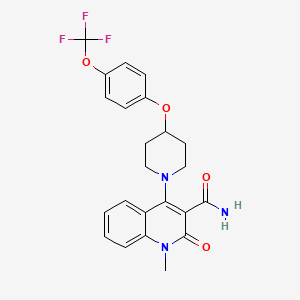
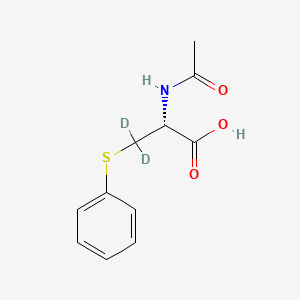
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
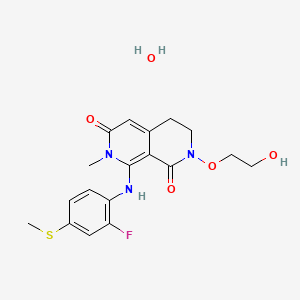
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
